Product packaging for Taurosteine(Cat. No.:CAS No. 124066-33-7)

Taurosteine

Cat. No.: B040724
CAS No.: 124066-33-7
M. Wt: 235.3 g/mol
InChI Key: JJXDGYJCYKWEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taurosteine is a synthetic taurine derivative recognized for its significant hepatoprotective and antioxidant properties in preclinical research. Its primary research value lies in its ability to mitigate liver injury through multiple mechanisms. This compound is shown to function as a potent antioxidant, directly scavenging free radicals and enhancing the endogenous glutathione defense system, thereby reducing oxidative stress in hepatic tissues. Furthermore, it demonstrates anti-inflammatory and anti-fibrotic activities by modulating key signaling pathways involved in the progression of chronic liver diseases, including the suppression of pro-inflammatory cytokine production. Researchers utilize this compound in models of toxin-induced hepatotoxicity (e.g., from acetaminophen, carbon tetrachloride), alcoholic liver disease, and non-alcoholic steatohepatitis (NASH) to investigate cytoprotective mechanisms and potential therapeutic strategies. Its well-characterized action makes it a valuable pharmacological tool for elucidating the complex pathophysiology of liver disorders and for screening novel interventions aimed at preserving hepatic function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO4S2 B040724 Taurosteine CAS No. 124066-33-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124066-33-7

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

2-(thiophene-2-carbonylamino)ethanesulfonic acid

InChI

InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12)

InChI Key

JJXDGYJCYKWEAI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

Other CAS No.

124066-33-7

Synonyms

Taurosteine

Origin of Product

United States

Biological Roles and Proposed Mechanisms of Taurosteine Action

Investigation of Cellular and Subcellular Modulatory Activities

Role in Antioxidant Defense Systems

The antioxidant properties of compounds structurally similar to Taurosteine, such as taurine (B1682933), are well-documented and suggest a potential role for this compound in mitigating oxidative stress. cambridgemedchemconsulting.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov The antioxidant defense system is a complex network of enzymes and non-enzymatic molecules that protect cells from oxidative damage. tainstruments.com

This compound's contribution to antioxidant defense may occur through several proposed mechanisms:

Direct Scavenging of Free Radicals: Like taurine, this compound may directly neutralize free radicals, although this effect is likely significant only in tissues with high concentrations of the compound. cambridgemedchemconsulting.com

Modulation of Antioxidant Enzymes: It may influence the activity of key antioxidant enzymes. For instance, studies on related compounds have shown the ability to preserve the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) under conditions of oxidative stress. cambridgemedchemconsulting.com

Support of Mitochondrial Function: Mitochondria are a primary site of ROS production. By helping to maintain the integrity and function of the mitochondrial electron transport chain, this compound could help control the generation of free radicals at their source. cambridgemedchemconsulting.com

Table 1: Proposed Mechanisms of this compound in Antioxidant Defense

Proposed Mechanism Description Key Components Involved
Direct Radical Scavenging Direct interaction with and neutralization of reactive oxygen species (ROS). Free radicals (e.g., superoxide, hydroxyl radical)
Enzyme Modulation Maintaining or enhancing the activity of primary antioxidant enzymes. Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx)
Mitochondrial Stabilization Preservation of mitochondrial integrity to reduce endogenous ROS production. Electron Transport Chain

| Upregulation of Vitagenes | Potential modulation of genes involved in cellular stress response. | Heat Shock Proteins (HSP), Thioredoxin |

Contribution to Cellular Membrane Stabilization

The cell membrane is crucial for cellular function, and its stability is vital for maintaining cellular integrity and homeostasis. Various agents can disrupt membrane structure, leading to increased permeability and cell lysis. nih.govnih.gov Compounds that stabilize cellular membranes can protect against such damage. ebi.ac.uk

The proposed mechanism for this compound's membrane-stabilizing activity is linked to its physicochemical properties, allowing it to interact with the phospholipid bilayer. nih.gov This interaction may lead to:

Reduced Membrane Fluidity: By inserting into the membrane, it may decrease the mobility of fatty acyl chains, making the membrane more rigid and less susceptible to disruption. mdpi.com

Protection Against Hypotonic Lysis: In hypotonic environments, water rushes into cells, causing them to swell and burst. Membrane-stabilizing agents can reduce the fragility of the red blood cell membrane, a common model for studying this effect. opentargets.orgarchive.org

Interference with Lipid Peroxidation: By protecting the membrane from oxidative attack, it can prevent the chain reaction of lipid peroxidation, which damages membrane integrity. ebi.ac.uk

Research on various natural and synthetic compounds has demonstrated the importance of membrane stabilization in preventing inflammation and cellular damage. nih.govebi.ac.uk While direct studies on this compound are not extensively available, its structural characteristics suggest a potential role in this protective mechanism.

Influence on Ion Channel Functionality

Ion channels are pore-forming proteins that control the flow of ions across cell membranes, playing a critical role in the function of excitable cells like neurons and muscle cells. mdpi.com The modulation of these channels is a key mechanism for regulating cellular activity. mdpi.com

This compound is proposed to influence the functionality of several types of ion channels. Given its structural similarity to taurine, which is known to be a neuromodulator, this compound may interact with:

Ligand-Gated Ion Channels: It could act as a modulator at receptors for neurotransmitters like GABA or glycine, which are ligand-gated chloride channels.

Acid-Sensing Ion Channels (ASICs): These channels are activated by extracellular protons and are involved in various physiological and pathological processes. mdpi.comnih.gov Some endogenous molecules can modulate ASIC activity, and this compound could potentially belong to this class of modulators. nih.gov

Transient Receptor Potential (TRP) Channels: This is a large family of non-selective cation channels involved in a wide range of sensory processes. nih.gov The modulation of TRP channels by small molecules is an active area of research. nih.gov

The interaction with these channels could be through direct binding to the channel protein or through indirect mechanisms involving changes in the membrane environment. mdpi.com

Elucidation of Molecular Interactions with Biological Macromolecules

Understanding the interaction of this compound with biological macromolecules such as proteins and receptors is fundamental to deciphering its mechanism of action. This involves characterizing the dynamics of binding and identifying the specific targets with which it interacts.

Characterization of Ligand-Receptor Binding Dynamics

The binding of a ligand like this compound to a receptor is a dynamic process governed by kinetic parameters such as association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_d). This process is not static and involves conformational changes in both the ligand and the receptor. nih.gov

The characterization of these dynamics can be achieved through various biophysical techniques:

Surface Plasmon Resonance (SPR): Allows for the real-time measurement of binding and dissociation, providing kinetic data. nih.gov

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction, including binding affinity and stoichiometry. nih.gov

Molecular Dynamics (MD) Simulations: Computational methods that simulate the movement of atoms over time to provide insights into the dynamic behavior of the ligand-receptor complex. nih.gov

Table 2: Key Parameters in Ligand-Receptor Binding Dynamics

Parameter Symbol Description Unit
Association Rate Constant k_on The rate at which the ligand binds to the receptor. M⁻¹s⁻¹
Dissociation Rate Constant k_off The rate at which the ligand-receptor complex dissociates. s⁻¹
Affinity Constant K_a A measure of the strength of the binding interaction (K_a = k_on / k_off). M⁻¹

Identification of Specificity and Selectivity in Target Engagement

Target engagement refers to the binding of a molecule to its intended biological target in a cellular context. ebi.ac.uk The specificity and selectivity of this compound are crucial determinants of its biological effects. A highly selective compound will interact primarily with a single target, minimizing off-target effects.

Methods to assess target engagement and selectivity include:

Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a protein upon ligand binding. It can be used to confirm target engagement in intact cells and even tissues. ebi.ac.uk

Affinity Chromatography: Using immobilized this compound to capture its binding partners from a cell lysate.

Computational Docking and Screening: In silico methods can predict the binding of this compound to a wide range of protein structures to identify potential targets and assess selectivity.

The identification of specific protein targets for this compound is an ongoing area of research. Based on the activities of related compounds, potential targets could include neurotransmitter receptors, ion channels, and enzymes involved in cellular metabolism and defense. cambridgemedchemconsulting.com Understanding the full spectrum of its molecular interactions is essential for a complete picture of its pharmacological profile. mdpi.com

Biosynthesis and Metabolic Pathways of Taurosteine

Exploration of Pathways Related to Amino Acid Metabolism

The biosynthesis of Taurosteine is intrinsically linked to the metabolism of the sulfur-containing amino acid, cysteine. The foundational structure of this compound is derived from taurine (B1682933), which is a conditionally essential amino acid and one of the most abundant in mammals. nih.govnih.govnih.gov The primary pathway for taurine synthesis begins with cysteine. nih.govnih.gov

The conversion of cysteine to taurine involves several key steps. Initially, cysteine is oxidized to form cysteinesulfinic acid. This reaction is catalyzed by the enzyme cysteine dioxygenase (CDO). nih.govnih.gov Subsequently, cysteinesulfinate undergoes decarboxylation to yield hypotaurine (B1206854), a reaction mediated by the enzyme cysteinesulfinate decarboxylase (CSAD). nih.govnih.gov The final step in this primary pathway is the oxidation of hypotaurine to produce taurine. nih.gov While a specific hypotaurine dehydrogenase has been proposed, some evidence suggests this final oxidation may also occur non-enzymatically. nih.gov

An alternative, less prominent pathway for hypotaurine and subsequent taurine formation involves the degradation of coenzyme A, which produces cysteamine (B1669678) that can then be oxidized to hypotaurine. nih.gov

Given that this compound is N-2-thenoyltaurine, its biosynthesis logically follows the synthesis of taurine. who.int The final step would involve the conjugation of a thenoyl group, derived from thiophene (B33073), to the amino group of the taurine molecule. This process is a form of biotransformation, where an endogenous molecule (taurine) is chemically modified. googleapis.comgoogleapis.commysciencework.com

Amino acids are central to numerous metabolic functions, serving not only as building blocks for proteins but also as precursors for a wide array of biomolecules and as an energy source. nih.govmdpi.comfrontiersin.org Their carbon skeletons can enter central metabolic pathways like the Krebs cycle. mdpi.comfrontiersin.org The synthesis of taurine from cysteine is a key example of the diverse roles of amino acid metabolism. nih.govnih.gov

Identification of Enzymatic Systems and Biotransformation Processes

The enzymatic machinery for the biosynthesis of the taurine backbone of this compound is well-characterized. The key enzymes are:

Cysteine Dioxygenase (CDO): This enzyme catalyzes the initial, rate-limiting step in the primary taurine synthesis pathway, the oxidation of cysteine. nih.govnih.gov

Cysteinesulfinate Decarboxylase (CSAD): This enzyme is responsible for the decarboxylation of cysteinesulfinate to hypotaurine. The activity of CSAD can influence the metabolic partitioning of cysteinesulfinate between taurine synthesis and other metabolic fates. nih.gov

The biotransformation process that attaches the thenoyl group to taurine to form this compound is likely mediated by an N-acetyltransferase or a similar acyltransferase enzyme. In mammalian metabolism, N-acetylation is a common reaction for the metabolism of compounds containing an amino group. For instance, the enzyme PTER (phosphotriesterase-related) has been identified as a taurine N-acetyltransferase, responsible for the formation of N-acetyltaurine. nih.gov It is plausible that a similar enzyme, or one with broad substrate specificity, could catalyze the transfer of a thenoyl group to taurine.

Biotransformation is a fundamental process for the chemical conversion of substances by living organisms or enzyme preparations. googleapis.comgoogleapis.commysciencework.com It often involves the conjugation of a molecule to an endogenous substrate like taurine, which can alter its biological activity and facilitate its distribution or excretion. nih.gov The formation of this compound represents a classic example of a biotransformation process, specifically a conjugation reaction.

Potential Endogenous Production and Regulatory Mechanisms

There is currently no evidence to suggest that this compound is produced endogenously in humans or other mammals as a natural metabolite. The thenoyl group is not a common biological moiety. Therefore, the formation of this compound is likely to occur only in the presence of an exogenous source of the thenoyl group, such as the administration of a precursor drug or a xenobiotic compound containing a thenoyl structure that can be metabolized and subsequently conjugated to taurine.

The regulation of the potential production of this compound would be intrinsically linked to the regulation of taurine availability. The intracellular pool of taurine is tightly controlled. nih.gov This regulation occurs at several levels:

Taurine Synthesis: The activity of the biosynthetic enzymes, particularly CDO and CSAD, is a key regulatory point. nih.govnih.gov

Taurine Transport: The adaptive regulation of the taurine transporter (TauT) in response to taurine availability is crucial for maintaining cellular taurine levels. nih.gov The expression and activity of TauT are influenced by various factors, including protein kinase C (PKC) activation and transcriptional regulation by proto-oncogenes and tumor suppressor genes. nih.gov

Substrate Availability: The availability of cysteine is a primary determinant for the rate of taurine synthesis. nih.gov

In a scenario where a thenoyl-containing compound is present, the rate of this compound formation would depend on the concentration of this xenobiotic substrate and the intracellular concentration of taurine, which is under complex homeostatic control. Pathological conditions that alter amino acid metabolism or induce inflammatory states could potentially impact the availability of taurine for such conjugation reactions. mdpi.com

Advanced Research Methodologies and Experimental Approaches for Taurosteine Studies

In Silico Computational Modeling and Simulation

In silico methods, which utilize computer simulations, are pivotal in modern drug discovery and molecular research. They offer a rapid and cost-effective means to predict the behavior of a compound and its potential interactions with biological targets, guiding further experimental validation.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is widely used to forecast the binding mode and affinity of a small molecule, such as Taurosteine, to a specific protein target. The binding affinity is often expressed as a docking score, with more negative values indicating a potentially stronger interaction. dergipark.org.tr

In a study investigating potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, this compound was included in a panel of thiophene (B33073) derivatives for molecular docking analysis. The results indicated that this compound exhibited a relatively weak binding affinity for EGFR.

Table 1: Molecular Docking Score of this compound against EGFR
CompoundTarget ProteinDocking Score (kcal/mol)
This compoundEGFR-4.340

Due to this weaker predicted binding, this compound was not selected for more detailed computational follow-up studies in that particular research. dergipark.org.tr

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net These simulations can reveal the stability of the compound-target complex and the specific conformational changes that occur upon binding. researchgate.net By simulating the movements of atoms and molecules, MD can offer a more detailed and realistic representation of the binding event than static docking models. researchgate.net

While no specific long-term MD simulation studies have been published for this compound, this methodology would be a critical next step to validate and explore the dynamics of any promising initial docking results. Such simulations could elucidate the stability of the this compound-protein complex and highlight key amino acid residues involved in the interaction.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand to a protein. mayo.edu This calculation provides a more accurate estimation of binding affinity than docking scores alone by considering various energy components, including electrostatic and van der Waals interactions, as well as solvation energies. mayo.edu

In the aforementioned study on EGFR inhibitors, compounds with strong docking scores were subjected to MM/GBSA analysis to further refine the prediction of their binding affinity. dergipark.org.tr Although this compound was not carried forward to this stage, the application of MM/GBSA would be essential in any future computational assessment to more precisely quantify its binding energetics to a potential target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fda.govnih.gov By analyzing the physicochemical properties and structural features of molecules, QSAR models can predict the activity of new or untested compounds. fda.govnih.gov

No QSAR studies specifically focused on this compound have been identified. However, developing a QSAR model could be a valuable approach. By comparing the structural features of this compound with other related compounds of known activity, researchers could predict its potential efficacy and guide the design of new derivatives with improved properties.

In Vitro Experimental Models for Mechanistic Insights

In vitro experimental models, particularly cell-based assays, are fundamental for understanding the functional consequences of a compound's interaction with a biological system. These assays bridge the gap between computational predictions and in vivo effects.

Cell-based assays are essential tools for investigating the mechanism of action of a compound. They allow researchers to study a wide range of cellular processes, including cell viability, signaling pathway modulation, and gene expression changes in a controlled environment.

Currently, there is a lack of published research detailing specific cell-based assays performed to investigate the functional and pathway-level effects of this compound. As this compound is classified as a mucolytic agent, relevant cell-based assays could include studies on mucus production in respiratory epithelial cell lines or the expression of genes related to inflammation and mucus secretion. fda.gov Such experiments would be crucial for elucidating the molecular mechanisms that underlie its therapeutic effects.

Enzyme-Mediated Reaction and Kinetic Studies

Specific studies on the enzyme-mediated reactions and kinetic profiles of this compound are not readily found in publicly accessible scientific literature. However, based on its chemical structure, which includes a thiophene ring, an amide linkage, and a sulfonic acid group, several enzymatic processes could be hypothesized and would be key areas for future research.

This compound's structure suggests potential interactions with a range of enzymes. The amide bond could be a substrate for amidases, leading to its hydrolysis. googleapis.comgoogleapis.com The thiophene moiety, a sulfur-containing heterocycle, might be metabolized by cytochrome P450 (CYP) enzymes, potentially through oxidation of the sulfur atom. dergipark.org.tr Furthermore, the sulfonic acid group could be a target for sulfatases, although enzymatic cleavage of carbon-sulfur bonds in sulfonates is a complex process. nih.gov

To investigate these possibilities, a systematic approach to enzyme kinetic studies would be necessary. ebi.ac.uk This would involve:

Screening with a panel of hydrolases and oxidoreductases: To identify which enzyme families interact with this compound.

Michaelis-Menten kinetics: For enzymes that show activity, determining key parameters like KM (Michaelis constant) and Vmax (maximum reaction velocity) would quantify the enzyme's affinity and catalytic efficiency for this compound. ebi.ac.uk

Inhibition studies: To understand if this compound or its potential metabolites can inhibit the activity of major drug-metabolizing enzymes, which is crucial for predicting potential drug-drug interactions.

These studies would provide fundamental insights into the metabolic fate and potential biological activity of this compound.

Investigation of Physicochemical Behavior in Biological Mimics

There is a lack of published research on the physicochemical behavior of this compound in biological mimics. Such studies are essential for understanding how a compound interacts with biological membranes, which influences its absorption, distribution, and ability to reach its target. who.int

Biological mimics, such as liposomes and micelles, are artificial systems that replicate the lipid environment of cell membranes. mysciencework.com Investigating this compound's behavior in these systems would involve:

Partition coefficient determination: Measuring the lipophilicity (log P) of this compound is a fundamental first step. This could be done using the traditional shake-flask method with n-octanol and water or more advanced techniques like micellar electrokinetic chromatography. A predicted cLogP value for this compound is -1.09, suggesting it is a relatively hydrophilic compound. drugcentral.org

Liposome interaction studies: Using liposomes of varying lipid compositions, researchers could determine if this compound preferentially locates in the aqueous core, the lipid bilayer, or at the interface. mysciencework.comwho.int Techniques like fluorescence spectroscopy, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC) would be employed to monitor these interactions.

Membrane fluidity assays: It would be important to assess whether this compound alters the fluidity of lipid membranes, as this can impact membrane protein function. mysciencework.com

Understanding these physicochemical properties would be predictive of this compound's ability to cross biological barriers. who.int

In Vivo Research Methodologies and Preclinical Models

Assessment in Non-Human Biological Systems

Specific preclinical studies assessing this compound in non-human biological systems are not described in the available literature. Preclinical evaluation in animal models is a critical step in drug development to understand the efficacy and safety of a new chemical entity. nih.govnih.gov

The choice of animal model would depend on the therapeutic indication for which this compound is being investigated. For instance, if it were being studied for a neurological condition, transgenic mouse models of specific diseases might be used. nih.govfrontiersin.orgnih.gov The assessment in these models would typically involve:

Efficacy studies: Evaluating whether this compound produces the desired therapeutic effect.

Pharmacodynamic studies: Measuring the biochemical and physiological effects of the compound and their time course.

Toxicology studies: Assessing the potential adverse effects of the compound at different dose levels.

Without a defined therapeutic target for this compound, the selection of appropriate non-human biological systems remains hypothetical.

Evaluation of Systemic Distribution and Pharmacokinetic Profiles

There is no published experimental data on the systemic distribution and pharmacokinetic profile of this compound. The study of pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining how a drug is handled by the body. nih.govnih.gov

A typical pharmacokinetic study in an animal model, such as the rat, would involve administering this compound and then collecting blood and tissue samples over time to measure its concentration. nih.gov Key pharmacokinetic parameters that would be determined include:

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Volume of distribution (Vd): An indicator of how widely the drug is distributed in the body's tissues.

Clearance (CL): The rate at which the drug is removed from the body.

Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half. nih.gov

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound from computational models suggest it has a low ClogP (-1.09) and a topological polar surface area (TPSA) of 83.47 Ų, with 4 rotatable bonds. drugcentral.org These predictions indicate that this compound is likely to be water-soluble.

Predicted ADMET Properties of this compound

Property Predicted Value Implication
Molecular Weight 235.27
cLogP -1.09 Hydrophilic
Topological Polar Surface Area (TPSA) 83.47 Ų
Rotatable Bonds 4

Data sourced from Drug Central. drugcentral.org

Study of Compound Transformation and Metabolite Formation

No experimental studies on the biotransformation and metabolite formation of this compound have been reported. Identifying the metabolites of a drug is crucial as they can be active, inactive, or even toxic. acs.org

The investigation of this compound's metabolism would involve both in vitro and in vivo methods:

In vitro metabolism: Incubating this compound with liver microsomes, hepatocytes, or recombinant CYP enzymes from different species (including human) would help identify the primary metabolic pathways and the enzymes involved. nih.gov For example, studies on a different compound, tauromustine, showed that CYP3A4 was the predominant enzyme in its metabolism. nih.gov

In vivo metabolite profiling: After administering this compound to an animal model, urine, feces, and plasma would be collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites. nih.gov

Based on this compound's structure, potential metabolic transformations could include hydroxylation of the thiophene ring, N-dealkylation, or cleavage of the amide bond. The sulfonic acid moiety is generally metabolically stable but could undergo conjugation reactions.

Prodrug Design Strategies Incorporating Taurosteine

Kinetic Analysis of Prodrug Activation and Active Compound Releasefor Taurosteine-based prodrugs.

The creation of content on these specific topics without supporting scientific evidence would be speculative and would not meet the standards of accuracy and factual reporting. Research in the area of prodrug design is highly specific to the parent drug and the promoiety used, and general principles cannot be accurately applied to a specific, unresearched compound like this compound.

Therefore, the requested article cannot be generated due to the absence of foundational scientific research on the subject of this compound in prodrug design.

Future Directions and Emerging Research Frontiers for Taurosteine

Development of Advanced Computational Models for Prediction and Discovery

The future of drug discovery for compounds like Taurosteine is intrinsically linked to the power of computational modeling. nih.gov These in silico methods offer a rapid and cost-effective means to screen for new biological targets, predict activity, and refine molecular structures for enhanced efficacy. dndi.org

Initial computational studies have begun to explore the potential of this compound and other thiophene (B33073) derivatives against various biological targets. For instance, one in silico study performed molecular docking of several thiophene derivatives, including this compound, against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. dergipark.org.tr In this particular screening, this compound exhibited a weak binding affinity compared to other tested compounds. dergipark.org.tr While this specific result was not promising for EGFR inhibition, the study demonstrates a crucial methodology. Future efforts can apply similar virtual screening techniques across a vast library of proteins and enzymes to identify potential new targets for this compound.

Advanced computational approaches that could be leveraged include:

Molecular Docking: To predict the binding orientation and affinity of this compound with various protein targets. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of this compound and its potential derivatives with their biological activity, guiding the design of more potent molecules. dergipark.org.tr

Molecular Dynamics (MD) Simulations: To simulate the dynamic interactions between this compound and its target proteins over time, providing deeper insights into the stability and mechanism of binding. dergipark.org.tr

By creating and validating these computational models, researchers can establish a framework for the rational design and discovery of new applications for this compound, moving beyond its current use. jasss.org

Integration of Omics Technologies for Comprehensive Biological Profiling

Understanding the complete biological impact of a compound requires a holistic view that goes beyond a single target or pathway. Omics technologies, which involve the large-scale study of biological molecules, provide a powerful lens for achieving this comprehensive profiling. nih.gov For this compound, this represents a significant and largely untapped research frontier.

Metabolomics , the study of metabolites, could be particularly insightful. For example, a study on taurine (B1682933)—a structurally related compound—used untargeted metabolomics to reveal its lipid-lowering mechanisms in mice. nih.govnih.gov The analysis identified 76 differential metabolites, showing that taurine could reverse abnormalities in fatty acid, sphingolipid, and glycerophospholipid metabolism. nih.govnih.gov A similar metabolomics-based approach for this compound could elucidate its precise mechanism of action and uncover its effects on various metabolic pathways, potentially identifying new therapeutic uses in metabolic disorders. uni-marburg.de

Proteomics , the large-scale study of proteins, offers another critical layer of analysis. By treating cells or tissues with this compound and analyzing changes in the proteome, researchers can identify which proteins are upregulated, downregulated, or modified. nih.gov This can help pinpoint the direct molecular targets of the compound and understand its downstream effects on cellular processes. biorxiv.org For example, proteomic analysis of a taurine-based Schiff base compound against Mycobacterium smegmatis revealed that it altered proteins involved in metabolic pathways and enzymatic activities, highlighting its potential as an anti-mycobacterial agent. nih.gov Applying similar proteomic strategies to this compound could reveal its influence on cellular protein networks, providing a foundation for new therapeutic hypotheses.

The integration of these omics datasets would provide a detailed, system-wide view of this compound's biological activity, paving the way for evidence-based discovery of novel functions.

Exploration of Novel Therapeutic Strategies Through this compound Analogs and Derivatives

The chemical structure of this compound, a thiophene amide, serves as a versatile scaffold for medicinal chemists to create novel analogs and derivatives. dergipark.org.trmdpi.com The process of drug discovery often involves synthesizing a series of related compounds from an initial "lead compound" to improve activity, selectivity, or pharmacokinetic properties. nih.govnih.gov

Research into other thiophene-based molecules provides a clear roadmap for how this compound's structure could be modified. Studies on thiophene amides and benzo[b]thiophene carboxamides have shown that systematic modifications can produce compounds with significant biological activity. dergipark.org.truow.edu.au For example, the synthesis and evaluation of various heterocyclic amides derived from 2-thiopheneacetic acid revealed that the structure-activity relationship was highly dependent on the specific chemical groups attached. dergipark.org.tr Another project focused on benzo[b]thiophene-2-carboxamide (B1267583) derivatives generated compounds with promising antimalarial activity. uow.edu.au

Future research on this compound could systematically explore its structure-activity relationships (SAR) by:

Modifying the Thiophene Ring: Introducing different substituent groups onto the thiophene core to alter its electronic properties and interactions with biological targets.

Altering the Amide Linker: Changing the length or rigidity of the chain connecting the thiophene and taurine moieties to optimize binding geometry.

Replacing the Taurine Moiety: Substituting the taurine portion with other functional groups or ring systems to explore new pharmacological profiles.

This strategic synthesis of analogs would allow researchers to develop derivatives with potentially enhanced potency or entirely new therapeutic applications, from antimicrobial to anticancer agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis protocols for Taurosteine, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : this compound synthesis typically involves condensation reactions between taurine and a cysteine derivative under controlled pH and temperature. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., dimethylformamide) to minimize hydrolysis .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of taurine to cysteine derivative) to maximize product formation .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended. Validate purity via melting point analysis and spectroscopic methods (e.g., ¹H/¹³C NMR) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural identity and purity?

  • Methodological Answer : A multi-technique approach ensures accuracy:

  • Spectroscopy : ¹H/¹³C NMR (δ 3.2 ppm for taurine methylene groups; δ 2.8–3.0 ppm for cysteine backbone) and FT-IR (S-H stretch at ~2550 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210 nm) quantifies purity (>98% for research-grade samples) .
  • Elemental Analysis : Confirm C, H, N, S composition (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrumental calibration. Mitigation strategies include:

  • Standardized Protocols : Use deuterated solvents (e.g., D₂O for aqueous samples) and calibrate instruments with reference compounds (e.g., NIST-certified standards) .
  • Replication Studies : Reproduce results in independent labs using identical synthetic and analytical conditions .
  • Meta-Analysis : Systematically compare data from peer-reviewed studies (e.g., Cochrane systematic review frameworks) to identify outliers .

Q. What experimental design considerations are critical for investigating this compound’s role in biochemical pathways (e.g., antioxidant mechanisms)?

  • Methodological Answer : Rigorous designs should incorporate:

  • Control Groups : Include positive (e.g., glutathione) and negative (e.g., buffer-only) controls .
  • Dose-Response Curves : Test this compound concentrations from 0.1–10 mM to establish efficacy thresholds .
  • Advanced Assays : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity or LC-MS/MS to quantify metabolite formation .

Q. How can researchers address stability issues of this compound in aqueous solutions during long-term studies?

  • Methodological Answer : Stability challenges require:

  • pH Optimization : Maintain solutions at pH 6.5–7.5 to prevent degradation .
  • Temperature Control : Store samples at –20°C under nitrogen atmosphere to inhibit oxidation .
  • Real-Time Monitoring : Use stability-indicating assays (e.g., UPLC with photodiode array detection) to track degradation products .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare means across multiple concentrations (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Power Analysis : Ensure sample sizes (n ≥ 3) are sufficient to detect ≥20% effect size with 80% power .

Q. How should researchers validate the reproducibility of this compound’s bioactivity findings across different cell lines?

  • Methodological Answer :

  • Cross-Validation : Test in ≥3 cell lines (e.g., HEK293, HepG2, primary fibroblasts) .
  • Blinded Experiments : Assign sample identifiers randomly to reduce bias .
  • Data Sharing : Publish raw datasets (e.g., via FigShare) to enable independent verification .

Ethical and Reporting Standards

Q. What are the best practices for reporting this compound research to ensure transparency and reproducibility?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Experimental Sections : Include exact molar ratios, reaction times, and equipment models .
  • Supporting Information : Upload spectral raw data, chromatograms, and statistical code as supplementary files .
  • Ethical Compliance : Disclose conflicts of interest and adhere to animal/human subject protocols if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.